molecular formula C28H31N3O5S2 B2532641 methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-09-6

methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2532641
CAS RN: 449768-09-6
M. Wt: 553.69
InChI Key: VIPYRQOXWMXIIR-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H31N3O5S2 and its molecular weight is 553.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds, particularly those involving dihydroisoquinoline and tetrahydrothienopyridine scaffolds, has been focused on developing new synthetic methods that could enhance the chemical and pharmacological profile of these molecules. For instance, studies on the synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments reveal the potential for these compounds to serve as bases for further pharmacological exploration (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives highlight the versatility of these scaffolds in generating a wide array of potentially active compounds (Zaki, Radwan, & El-Dean, 2017).

Mechanistic Insights and Catalysis

The exploration of mechanistic pathways and catalysis involving similar complex molecules underscores the scientific community's interest in understanding the underlying reactions that can lead to the synthesis of new compounds. For example, studies on C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds have shed light on the potential pathways through which these molecules can interact and transform (Kang, Richers, Sawicki, & Seidel, 2015). This insight is crucial for devising new synthetic strategies that can lead to the development of compounds with enhanced pharmacological profiles.

Potential Antipsychotic Agents

Although the direct applications of the specified compound in pharmacology were not identified in the searched literature, research into heterocyclic carboxamides as potential antipsychotic agents suggests a broader interest in compounds with complex heterocyclic structures for their potential use in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996). These studies align with the ongoing search for novel therapeutics that can offer benefits in the treatment of such conditions with fewer side effects.

properties

IUPAC Name

methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-18(2)30-14-13-23-24(17-30)37-27(25(23)28(33)36-3)29-26(32)20-8-10-22(11-9-20)38(34,35)31-15-12-19-6-4-5-7-21(19)16-31/h4-11,18H,12-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPYRQOXWMXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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